Methyl 2-(bromomethyl)-4-methoxybenzoate
Overview
Description
Methyl 2-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromomethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxybenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(bromomethyl)-4-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 2-(bromomethyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-4-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the aromatic ring. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Methyl 2-bromobenzoate: Lacks the methoxy and bromomethyl groups, resulting in distinct chemical properties and uses.
Methyl 2-(bromomethyl)acrylate: Contains an acrylate group instead of a benzoate group, leading to different reactivity patterns
Uniqueness
Methyl 2-(bromomethyl)-4-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups on the aromatic ring. This combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENUXLNAPNGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165387 | |
Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15365-25-0 | |
Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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